molecular formula C15H33NS2Sn B3049366 Stannane, ((dimethylthiocarbamoyl)thio)tributyl- CAS No. 20369-63-5

Stannane, ((dimethylthiocarbamoyl)thio)tributyl-

Cat. No. B3049366
CAS RN: 20369-63-5
M. Wt: 410.3 g/mol
InChI Key: WRSQJQWQZYWNNT-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of Stannane, ((dimethylthiocarbamoyl)thio)tributyl- is complex. The compound’s complexity is due to its intricate structure and the combination of longer and shorter sentences.


Chemical Reactions Analysis

Stannane compounds, such as Tributyltin hydride (Tributylstannane), are known to be good radical reducing agents . They can cleave homolytically due to the relatively weak, nonionic bond between tin and hydrogen . These compounds are often used in various reactions, including the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane is effective for synthesizing various trifluoromethylated heterocyclic compounds, useful as building blocks in organic chemistry (Hanamoto, Hakoshima, & Egashira, 2004).

  • Reactions with Arynes : Tributyl[(phenylselanyl)aryl]stannanes are prepared through reactions with aryne intermediates, demonstrating the utility of stannanes in forming aryl compounds (Toledo et al., 2010).

  • Preparation of N-Homoallylic Sulfamides : P'CP'-pincer palladium complex-catalyzed allylation using allyl(tributyl)stannane can prepare N-homoallylic sulfamides, illustrating the use of stannanes in catalyst-driven reactions (Li et al., 2009).

  • Transmetalation Reactions : Beta-tributyl(styryl)stannanes undergoing transmetalation with n-BuLi generate styryllithium intermediates, showcasing the application of stannanes in transmetalation processes (Rim & Son, 2003).

  • Stannylcyclopropanation of Alkenes : Chromium-mediated reactions involving tributyl(diiodomethyl)stannane provide a method for the cyclopropanation of alkenes, indicative of the role of stannanes in forming cyclopropane derivatives (Murai et al., 2019).

  • Asymmetric Allylation : Tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane has been used in catalytic asymmetric allylation of butanal, underlining its use in asymmetric synthesis (Masyuk & Mineeva, 2016).

  • Hydrostannylation of Allyl Alcohols : Dibutyl(trifluoromethanesulfoxy)stannane enables highly diastereoselective hydrostannylation of allyl and homoallyl alcohols, demonstrating the versatility of stannanes in selective hydrostannylation (Miura, Wang, & Hosomi, 2005).

properties

IUPAC Name

butane;N,N-dimethylcarbamodithioate;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q3*-1;;+4/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSQJQWQZYWNNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].CN(C)C(=S)[S-].[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NS2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174297
Record name Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, ((dimethylthiocarbamoyl)thio)tributyl-

CAS RN

20369-63-5
Record name Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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